

Me-Tet-PEG9-NHS: A Technical Guide for Advanced Bioconjugation

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Compound of Interest

Compound Name: Me-Tet-PEG9-NHS

Cat. No.: B12367980

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Me-Tet-PEG9-NHS**, a bifunctional linker integral to advancements in bioconjugation for therapeutic and diagnostic applications. This document details its chemical properties, supplier information, and explicit protocols for its use in labeling biomolecules and subsequent ligation reactions.

Introduction to Me-Tet-PEG9-NHS

Me-Tet-PEG9-NHS (Methyltetrazine-Polyethylene Glycol-N-hydroxysuccinimide Ester) is a chemical tool that facilitates the covalent attachment of a methyltetrazine moiety to proteins, antibodies, and other amine-containing biomolecules. The key features of this reagent are its methyltetrazine group, which participates in highly specific and rapid bioorthogonal "click chemistry" reactions, and a nine-unit polyethylene glycol (PEG9) spacer, which enhances solubility and biocompatibility. The N-hydroxysuccinimide (NHS) ester provides a reliable method for amine-reactive labeling.

The primary application of **Me-Tet-PEG9-NHS** lies in its ability to enable the inverse electron demand Diels-Alder (IEDDA) reaction. This reaction occurs between the electron-deficient tetrazine ring and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO) derivative. The exceptional speed and specificity of this ligation in complex biological media make it a powerful tool for applications such as antibody-drug conjugate (ADC) development, in vivo imaging, and the construction of complex biomolecular architectures.^[1]

Chemical and Physical Properties

The fundamental properties of **Me-Tet-PEG9-NHS** are summarized in the table below. This information is critical for calculating molar excesses in labeling reactions and for understanding the physical characteristics of the compound.

Property	Value	Reference
CAS Number	2143955-78-4	[1]
Molecular Formula	C36H54N6O14	
Molecular Weight	794.85 g/mol	
Appearance	Red to dark red solid or oil	
Solubility	Soluble in DMSO, DMF, and other organic solvents	
Storage	Store at -20°C, desiccated and protected from light	

Suppliers

A variety of chemical suppliers offer **Me-Tet-PEG9-NHS**, often with differing purity grades and formulations. The following table provides a non-exhaustive list of potential suppliers for researchers. It is recommended to consult the supplier's certificate of analysis for lot-specific purity and quality control data.

Supplier	Product Number	Purity
MedchemExpress	HY-156491	>98% (HPLC)
SiChem GmbH	SC-8808	>97% (HPLC-UV)
Ruixibiotech	R-M1-8897	>90%
PurePEG	>95%	

Experimental Protocols

The use of **Me-Tet-PEG9-NHS** in bioconjugation is a two-stage process:

- **Labeling of an Amine-Containing Biomolecule:** The NHS ester of **Me-Tet-PEG9-NHS** reacts with primary amines (e.g., the side chain of lysine residues on a protein) to form a stable amide bond.
- **Bioorthogonal Ligation:** The tetrazine-labeled biomolecule is then reacted with a TCO-modified molecule in an iEDDA reaction.

Protocol for Labeling a Protein with Me-Tet-PEG9-NHS

This protocol provides a general procedure for labeling a protein, such as an antibody, with **Me-Tet-PEG9-NHS**. The optimal conditions, particularly the molar excess of the labeling reagent, may need to be determined empirically for each specific protein.

Materials:

- Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- **Me-Tet-PEG9-NHS**
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Reaction buffer: Amine-free buffer such as 1X PBS, pH 7.2-8.0
- Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
- Desalting columns or dialysis equipment for purification

Procedure:

- **Protein Preparation:** Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer.
- **Reagent Preparation:** Allow the vial of **Me-Tet-PEG9-NHS** to equilibrate to room temperature before opening to prevent moisture condensation. Immediately before use, prepare a 10 mM stock solution of **Me-Tet-PEG9-NHS** in anhydrous DMSO or DMF.

- **Labeling Reaction:** Add a 10- to 20-fold molar excess of the **Me-Tet-PEG9-NHS** stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
- **Incubation:** Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Protect the reaction from light.
- **Quenching:** Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
- **Purification:** Remove the excess, unreacted **Me-Tet-PEG9-NHS** and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
- **Characterization and Storage:** Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the characteristic absorbance maximum of the tetrazine (~520 nm). Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol for the iEDDA Ligation Reaction

This protocol describes the reaction between the tetrazine-labeled protein and a TCO-functionalized molecule.

Materials:

- Tetrazine-labeled protein (from section 4.1)
- TCO-functionalized molecule of interest
- Reaction buffer (e.g., PBS, pH 7.4)

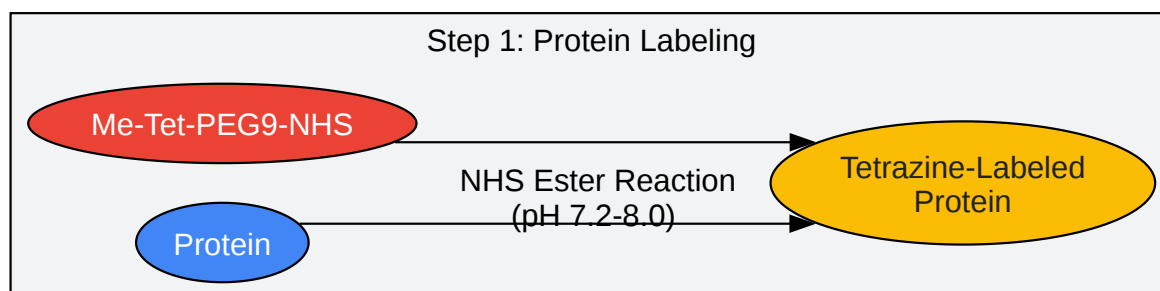
Procedure:

- **Reaction Setup:** In a reaction vessel, combine the tetrazine-labeled protein and the TCO-functionalized molecule in the reaction buffer. A slight molar excess (1.1 to 1.5 equivalents) of the TCO-reagent is often used to ensure complete reaction of the tetrazine-labeled protein.

- Incubation: Incubate the reaction mixture for 10-60 minutes at room temperature. The reaction is often rapid and can be monitored by the disappearance of the pink/red color of the tetrazine. For more dilute samples or at lower temperatures (e.g., 4°C), a longer incubation time may be required.
- Purification (Optional): Depending on the downstream application, the final conjugate may be purified from any unreacted components using methods such as size-exclusion chromatography (SEC) or affinity chromatography.
- Analysis: The formation of the conjugate can be confirmed by techniques such as SDS-PAGE, which will show a shift in the molecular weight, or by mass spectrometry.

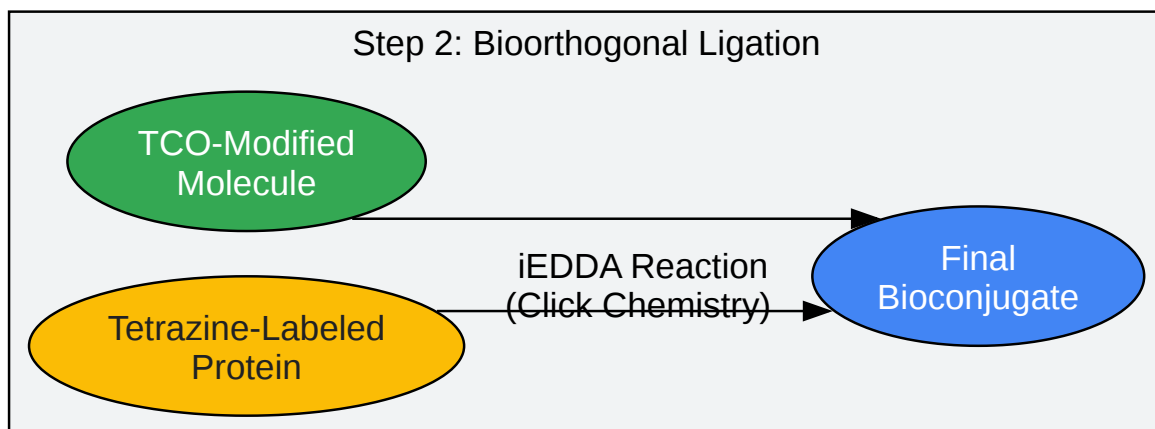
Visualizing the Workflow and Signaling Pathway

The following diagrams, generated using Graphviz, illustrate the key processes involved in using **Me-Tet-PEG9-NHS**.



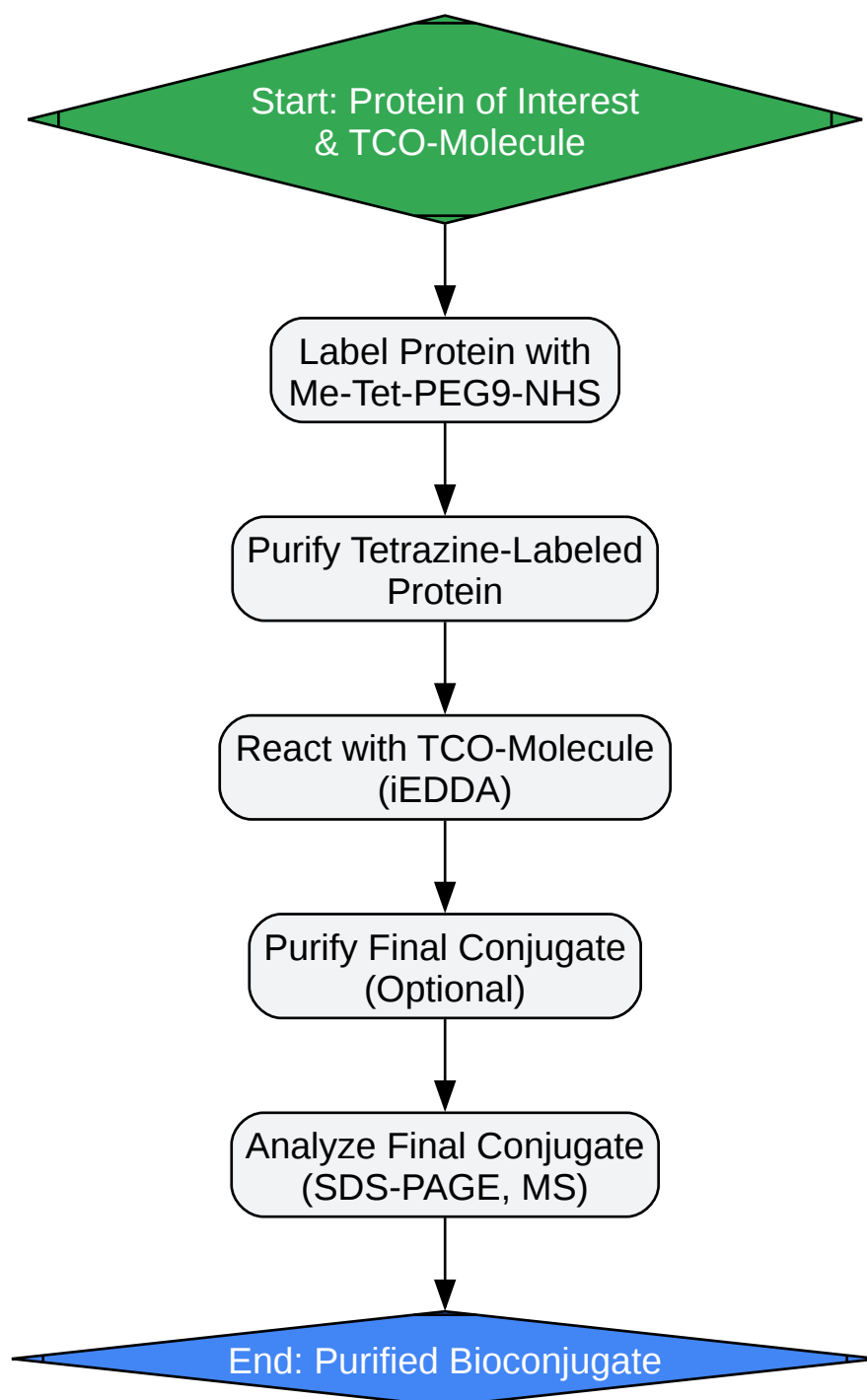
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Protein Labeling with **Me-Tet-PEG9-NHS**



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Bioorthogonal Ligation via iEDDA



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Experimental Workflow for Bioconjugation

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References

- 1. medchemexpress.com [medchemexpress.com]
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